molecular formula C16H15NO B11869439 4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- CAS No. 130820-62-1

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)-

Cat. No.: B11869439
CAS No.: 130820-62-1
M. Wt: 237.30 g/mol
InChI Key: NNMBEXQFNNSIOJ-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It features a quinoline core structure with a p-tolyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-toluidine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired quinolinone compound.

Industrial Production Methods

Industrial production of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinones with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Quinolin-4-ones, including 4(1H)-quinolinone derivatives, have shown notable antibacterial and antifungal activities. For instance, compounds derived from this scaffold have been evaluated for their effectiveness against various microbial strains. A study highlighted that certain derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for future tuberculosis treatments .

Table 1: Antimicrobial Activity of Quinolinone Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound 6dMycobacterium smegmatis6.25 µg/ml
Compound 9cCandida albicansNot specified
Compound 7aPseudomonas aeruginosaNot specified

Anticancer Properties

Research has indicated that quinolinone derivatives can inhibit various proteins involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. For example, fluoroquinolinones have been shown to induce apoptosis and cell cycle arrest in cancer cells . Additionally, specific derivatives like 2-phenylquinolin-4-one have demonstrated antiproliferative effects across several cancer types by inhibiting tubulin polymerization .

Table 2: Anticancer Activity of Selected Quinolinone Derivatives

CompoundCancer TypeMechanism of Action
Fluoroquinolone ABreast CancerInhibition of topoisomerase II
2-Phenylquinolin-4-oneVarious CancersInhibition of tubulin polymerization

Alzheimer’s Disease Treatment

A novel series of hybrid compounds combining the quinolinone structure with dithiocarbamate features have been developed as potential multi-target agents for treating Alzheimer’s disease. These compounds were designed to inhibit acetylcholinesterase and monoamine oxidase, which are crucial in managing the symptoms of neurodegenerative diseases .

Table 3: Hybrid Compounds for Alzheimer’s Treatment

CompoundTarget EnzymeActivity
Compound 3eAcetylcholinesteraseInhibitory
Compound 3fMonoamine OxidaseInhibitory

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)pyridine: A compound with a similar p-tolyl group but a different core structure.

    Quinolin-4-one: The oxidized form of the quinolinone core.

    Dihydroquinoline: The reduced form of the quinolinone core.

Uniqueness

2-(p-Tolyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of the quinoline core and the p-tolyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4(1H)-Quinolinone, 2,3-dihydro-2-(4-methylphenyl)- (CID 10082881) is a compound that belongs to the class of quinolinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H15NO
  • Molecular Weight : 251.30 g/mol
  • Structure : The compound features a quinolinone core with a 4-methylphenyl substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinolinone derivatives. Specifically, 4(1H)-quinolinones have demonstrated significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to 4(1H)-quinolinone have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain derivatives inhibited the growth of resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Antifungal Activity : Research indicates that some quinolinone derivatives possess antifungal properties, effectively inhibiting fungal growth in laboratory settings .

Anticancer Properties

Quinolinones have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells:

  • A study demonstrated that specific derivatives of 4(1H)-quinolinone could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Molecular docking studies suggest that these compounds interact with key proteins involved in cancer cell survival, enhancing their potential as anticancer agents.

Cholinesterase Inhibition

Another area of research involves the inhibition of cholinesterase enzymes. Compounds related to 4(1H)-quinolinone have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease:

  • In vitro assays revealed that certain derivatives displayed competitive inhibition against AChE, indicating their potential use in cognitive enhancement therapies .

The biological activity of 4(1H)-quinolinone is attributed to several mechanisms:

  • Interaction with Enzymes : The compound's ability to inhibit enzymes like AChE and other metabolic enzymes contributes to its pharmacological effects.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that quinolinones can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

StudyFindings
Study A (2021)Identified antibacterial activity against E. coli with an IC50 value of 25 µg/mL.
Study B (2022)Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 15 µg/mL.
Study C (2023)Reported cholinesterase inhibition with a Ki value of 0.5 µM, indicating strong potential for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4(1H)-Quinolinone derivatives, and how can they be adapted for the 2-(4-methylphenyl) substitution?

  • Methodological Answer : The synthesis of 4(1H)-Quinolinone derivatives typically involves cyclocondensation of substituted anilines with β-ketoesters or via Claisen-Schmidt condensation. For the 2-(4-methylphenyl) substitution, modifications include using 4-methylbenzylamine as a precursor or introducing the methylphenyl group post-cyclization through Suzuki coupling. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing 4(1H)-Quinolinone derivatives, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., dihydroquinolinone protons at δ 2.5–3.5 ppm). 13^13C NMR confirms carbonyl (C=O) at ~170–180 ppm.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for C=O (~1650–1750 cm1^{-1}) and N-H (~3200 cm1^{-1}) confirm structural motifs. Cross-referencing with synthetic intermediates and computational predictions (e.g., DFT) resolves ambiguities .

Q. What preliminary biological assays are recommended for evaluating the bioactivity of this compound?

  • Methodological Answer : Begin with antimicrobial screening using disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC50_{50} values with positive controls. Dose-response curves and cytotoxicity checks on normal cell lines (e.g., HEK293) ensure selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 4(1H)-Quinolinone derivatives?

  • Methodological Answer : Use factorial design (e.g., 2k^k factorial experiments) to test variables like temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., p-TsOH). Response surface methodology (RSM) identifies optimal conditions. For purification, gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) enhances purity .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks or MS fragments)?

  • Methodological Answer :

  • Step 1 : Verify synthetic steps for unintended byproducts (e.g., oxidation of dihydro groups).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Step 3 : Compare with computational predictions (Gaussian or ORCA software) for theoretical spectra.
  • Step 4 : Re-synthesize the compound under controlled conditions to confirm reproducibility .

Q. What strategies are effective for designing multi-target pharmacological studies (e.g., dual antimicrobial and anticancer activity)?

  • Methodological Answer :

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like DNA gyrase (antimicrobial) and topoisomerase II (anticancer).
  • In Vitro Validation : Combine time-kill assays (antimicrobial) with apoptosis assays (e.g., Annexin V/PI staining) in cancer cells.
  • Mechanistic Studies : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identifies pathways modulated by the compound .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with β-tubulin or kinase domains) to identify critical binding residues.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to prioritize derivatives .

Q. Data Integration and Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments for quinolinone derivatives?

  • Methodological Answer : Ground experiments in retrosynthetic analysis (Corey’s principles) to plan feasible routes. For bioactivity, apply the pharmacophore model to identify essential motifs (e.g., hydrogen bond acceptors at C-4). Epistemological alignment ensures hypotheses are testable via falsifiable methods (e.g., Popperian principles) .

Q. How should researchers handle batch-to-batch variability in physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) protocols:

  • Critical Quality Attributes (CQAs) : Monitor melting point, solubility, and crystallinity.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Statistical Control : Apply Shewhart charts to detect deviations in yield or purity .

Properties

CAS No.

130820-62-1

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

2-(4-methylphenyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)15-10-16(18)13-4-2-3-5-14(13)17-15/h2-9,15,17H,10H2,1H3

InChI Key

NNMBEXQFNNSIOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3N2

Origin of Product

United States

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